Barium sodium niobate
Description
Properties
CAS No. |
12676-22-1 |
|---|---|
Molecular Formula |
BaNaNb3O9 |
Molecular Weight |
583.03051 |
Origin of Product |
United States |
Synthesis and Crystal Growth Methodologies for Barium Sodium Niobate
Solid-State Reaction Techniques for Barium Sodium Niobate Ceramics
The solid-state reaction method is a conventional and widely used approach for synthesizing polycrystalline ceramic materials like this compound. This technique involves the reaction of solid precursors at high temperatures to form the desired compound.
Precursor Selection and Stoichiometry Considerations in this compound Synthesis
The synthesis of this compound (Ba₂NaNb₅O₁₅) via the solid-state reaction route begins with the careful selection of precursor materials. High-purity raw materials are essential to achieve the desired final product with optimal properties. Commonly used precursors include sodium carbonate (Na₂CO₃), barium carbonate (BaCO₃), and niobium pentoxide (Nb₂O₅). nih.govmdpi.com The purity of these starting materials is critical, with purities often exceeding 99.9% being utilized. nih.gov
A significant challenge in the synthesis of BNN is the high volatility of sodium at elevated temperatures. To mitigate this, a multi-step process is often employed. Initially, sodium niobate (NaNbO₃) is formed by reacting sodium carbonate and niobium pentoxide at a lower temperature, for instance, 700°C for 4 hours. nih.gov Subsequently, stoichiometric amounts of the pre-reacted NaNbO₃, barium carbonate, and additional niobium pentoxide are mixed to achieve the final BNN composition. nih.gov This approach helps to better control the stoichiometry of the final product.
The precise ratio of the precursors is of utmost importance. Deviations from the stoichiometric composition of Ba₂NaNb₅O₁₅ can lead to the formation of secondary phases, which can be detrimental to the material's properties. For instance, an excess or deficiency of sodium due to its volatility can result in an inhomogeneous product. aip.org Therefore, careful weighing and mixing of the precursor powders are crucial steps in the synthesis process.
Table 1: Common Precursors for this compound Synthesis
| Precursor | Chemical Formula | Purity |
| Sodium Carbonate | Na₂CO₃ | >99.999% nih.gov |
| Barium Carbonate | BaCO₃ | >99.98% nih.gov |
| Niobium Pentoxide | Nb₂O₅ | >99.99% nih.gov |
Calcination and Sintering Process Optimization for this compound Formation
Following the mixing of precursors, the next critical steps are calcination and sintering. Calcination is a heat treatment process performed to decompose the carbonates and initiate the formation of the desired crystalline phase. For BNN, calcination is typically carried out at temperatures around 1200°C. nih.gov During calcination, the precursor mixture is heated in air, leading to the release of carbon dioxide and the initial formation of the this compound structure.
The calcined powder is then typically ground to ensure homogeneity and a fine particle size before being pressed into pellets. jeep-proceedings.orgespublisher.com These pellets are subsequently sintered at a higher temperature to promote densification and grain growth, resulting in a dense ceramic body. Sintering temperatures for BNN are generally in the range of 1300°C. acs.org The duration of both calcination and sintering is also a critical parameter that needs to be optimized to ensure complete reaction and achieve the desired microstructure. jeep-proceedings.org For example, a sintering time of 2 hours at 1300°C has been reported. acs.org
The heating and cooling rates during these processes are also carefully controlled to prevent cracking and ensure the formation of a stable phase. acs.org X-ray diffraction (XRD) is a key analytical technique used to verify the phase purity of the synthesized BNN after both calcination and sintering. acs.orgnih.gov Optimization of these parameters is essential for producing single-phase, crystalline tetragonal Ba₂NaNb₅O₁₅. nih.gov
Single Crystal Growth of this compound
For many advanced optical applications, single crystals of this compound are required. These crystals offer superior optical quality and homogeneity compared to their polycrystalline ceramic counterparts.
Czochralski Growth Method for this compound Single Crystals
The Czochralski (Cz) method is a widely employed technique for growing large, high-quality single crystals of various materials, including this compound. scispace.comworldscientific.com The process involves melting the BNN starting material in a crucible, typically made of platinum, and then pulling a single crystal from the melt using a seed crystal. grafiati.com
A significant challenge in the Czochralski growth of BNN is the occurrence of cracking in the as-grown crystals. This cracking is primarily attributed to the large lattice distortions associated with the ferroelectric phase transition that the crystal undergoes during cooling. worldscientific.comworldscientific.com The change in thermal expansion coefficient, particularly along the c-axis (the typical growth direction), contributes to this problem. worldscientific.com
To overcome the issue of cracking, various strategies have been explored. One successful approach involves doping the starting melt with other elements. For instance, doping with gadolinium (Gd) has been shown to enable the growth of high-quality, crack-free BNN single crystals. worldscientific.comgrafiati.com The addition of Gd appears to modify the crystal lattice and alleviate the stresses that lead to cracking.
Micro-Pulling Down (μ-PD) Technique for this compound Single Crystal Fibers
The micro-pulling down (μ-PD) technique is a specialized method for growing single crystal fibers. This technique has been successfully applied to produce this compound single crystal fibers. jeep-proceedings.orgscispace.com In the μ-PD method, the melt is contained in a crucible with a small die at the bottom. The crystal fiber is then pulled downwards from the melt through this die.
This technique offers several advantages, including the ability to grow fibers with a small diameter and a high degree of compositional homogeneity. jeep-proceedings.org For BNN, the μ-PD method has been used to grow regular and transparent fibers free from macroscopic defects like bubbles, inclusions, and cracks. jeep-proceedings.org The growth of BNN single crystal fibers using the μ-PD technique has been instrumental in advancing the understanding of its crystal structure and the effects of doping. acs.orgacs.org
The versatility of the μ-PD technique allows for the growth of not only pure BNN but also doped varieties, such as those containing rare-earth ions. acs.orgcapes.gov.br This capability is important for tuning the material's properties for specific applications.
Control of Crystal Homogeneity and Defect Formation during this compound Growth
Achieving high crystal homogeneity and minimizing defect formation are critical for the performance of this compound in optical devices. During crystal growth, several factors can influence the quality of the final crystal.
In Czochralski growth, maintaining a stable growth interface and a controlled thermal environment is crucial. science.gov Fluctuations in temperature can lead to variations in the incorporation of constituent elements and dopants, resulting in an inhomogeneous crystal. The pulling and rotation rates of the seed crystal are also important parameters that need to be carefully controlled. grafiati.com
A common issue in BNN crystals is the formation of twins in the orthorhombic state, which can impair the crystal's quality. worldscientific.com The ferroelectric phase transition is a major source of stress and defects. Cooling the grown crystal very slowly through the transition temperature has been reported as a method to obtain high-quality crystals. worldscientific.com
The addition of dopants, while beneficial for preventing cracking, can also influence crystal homogeneity. For example, in Gd-doped BNN grown by the Cz method, the concentration of Gd in the as-grown crystal was found to be very close to that in the starting material, indicating good incorporation. worldscientific.com In μ-PD grown fibers, compositional homogeneity has been demonstrated through techniques like Raman spectroscopy. jeep-proceedings.org The control of defects such as dislocations and point defects is also an active area of research to further improve the performance of this compound crystals. grafiati.com
Thin Film Deposition Techniques for this compound
The Hybrid Metal-Organic Decomposition (H-MOD) process presents a versatile chemical solution deposition (CSD) technique for fabricating this compound (BSN) thin films. ceramics-silikaty.czacademie-sciences.fr This method combines metal alkoxides with other metal-organic precursors, offering an advantage in that the precursors are less sensitive. ceramics-silikaty.cz For the synthesis of Ba₂NaNb₅O₁₅ (BNN) films, a typical H-MOD process involves starting precursors such as barium acetate (B1210297), sodium acetate, and niobium ethoxide, which are dissolved in a solvent like 2-methoxyethanol (B45455). ceramics-silikaty.cz
The preparation of the BNN stock solution via the H-MOD process is a multi-step procedure. Initially, barium acetate and sodium acetate are dissolved in 2-methoxyethanol at an elevated temperature, followed by distillation to remove any water. Niobium ethoxide is then added to this solution. To stabilize the solution and prevent precipitation, an acetylacetone/2-methoxyethanol mixture is introduced. The final concentration of the solution is typically adjusted by adding more 2-methoxyethanol. ceramics-silikaty.cz
The crystallization behavior and phase evolution of H-MOD-derived films are heavily dependent on the post-deposition annealing temperature. ceramics-silikaty.cz Crack-free BNN thin films, approximately 450 nm thick, have been successfully deposited on both bare silicon (Si) and platinized silicon (Pt/TiO₂/Si) substrates using this method. ceramics-silikaty.cz Studies show that film crystallization begins at around 650°C. As the annealing temperature increases, the grain size within the film also increases. The formation of the desired orthorhombic tungsten bronze BNN structure is highly sensitive to the film's composition, particularly the niobium content. Research indicates that a single tungsten bronze phase is typically achieved only when excess niobium ions are added to the initial stock solution. For instance, at an annealing temperature of about 1000°C, other intermediate phases like BaNb₂O₆ can be eliminated, resulting in a single-phase tungsten bronze BNN film. ceramics-silikaty.cz
Table 1: Influence of Annealing Temperature on Phase Formation in H-MOD Derived BSN Films
| Annealing Temperature (°C) | Observed Phases | Microstructure Notes |
|---|---|---|
| ~650 | Initial crystallization begins | Supported by SEM observation |
| 700 - 900 | Tungsten bronze BNN, BaNb₂O₆ | Signals of tungsten bronze structure become stronger with temperature |
Pulsed Laser Deposition (PLD) is a prominent physical vapor deposition technique for growing high-quality BSN thin films, particularly for applications in optical waveguides. aip.orgresearchgate.net This method involves focusing a high-power pulsed laser beam onto a stoichiometric BSN target (Ba:Na:Nb ratio of 2:1:5) within a vacuum chamber. aip.orgresearchgate.net The laser-induced ablation of the target material creates a plasma plume that expands and deposits onto a heated substrate, forming a thin film. researchgate.net PLD offers significant advantages, including the ability to achieve stoichiometric transfer of material from the target to the substrate, excellent epitaxial growth, and high growth rates. aip.orgresearchgate.net
For optical waveguide applications, BSN films are often grown on substrates like potassium titanyl phosphate (B84403) (KTP). aip.orgresearchgate.netaip.org The choice of substrate is critical for lattice matching to ensure high-quality crystalline films. A specific lattice geometry, BSN(110) grown on KTP(001), results in a small lattice mismatch of only 2.9%, facilitating excellent parallelism and epitaxial growth. aip.orgaip.org The refractive indices of BSN are all higher than those of KTP, which is a necessary condition for total internal reflection and waveguiding. aip.org
The quality and properties of the PLD-grown films are evaluated using various characterization techniques. X-ray diffraction (XRD) is used to confirm the crystalline structure and epitaxy, while scanning electron microscopy (SEM) is employed to observe the surface morphology, which is typically very smooth without atomic cluster aggregation. aip.org X-ray photoelectron spectroscopy (XPS) analysis of BSN films grown by PLD has shown a constituent ratio of Ba:Na:Nb to be 2.0:0.82:5.14. This slight deviation from the stoichiometric 2:1:5 ratio is attributed to the longer flight time and higher evaporation pressure for the lighter sodium atoms. aip.orgaip.org Favorable optical waveguiding properties are demonstrated by the observation of sharp m-lines from TE and TM multimodes, with measured propagation losses as low as 1 dB/cm. researchgate.net
Table 2: Typical Parameters for PLD Growth of BSN Optical Waveguide Films
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Target Material | Stoichiometric BSN crystal (Ba:Na:Nb = 2:1:5) | aip.org |
| Substrate | Potassium Titanyl Phosphate (KTP) | aip.orgresearchgate.net |
| Substrate Temperature | ~700°C (973 K) | aip.org |
| Lattice Geometry | BSN(110) // KTP(001) | aip.orgaip.org |
| Resulting Lattice Mismatch | 2.9% | aip.orgaip.org |
| Measured Film Composition | Ba:Na:Nb = 2.0:0.82:5.14 | aip.orgaip.org |
This compound can be synthesized as a crystalline phase within a glass matrix through controlled crystallization of a parent glass, a process that yields glass-ceramics. tandfonline.comresearchgate.net This technique typically begins with a melt-quenching or melt-casting process. researchgate.netacs.org Precursor materials, such as oxides and carbonates (e.g., BaCO₃, Na₂CO₃, Nb₂O₅, and SiO₂), are mixed in specific molar ratios, melted at high temperatures, and then rapidly cooled or cast into a mold to form a bulk amorphous glass. scispace.com This parent glass is then subjected to a carefully controlled heat treatment schedule (crystallization) to precipitate desired crystalline phases within the residual glass matrix. tandfonline.comresearchgate.net
The specific crystalline phases that form, their size, and their distribution are determined by the heat treatment conditions (temperature and duration) and the initial composition of the glass. tandfonline.com In the BaO-Na₂O-Nb₂O₅-SiO₂ system, heat treatment at a temperature close to the crystallization peak of the parent glass leads to the formation of perovskite sodium niobate (NaNbO₃) crystals. tandfonline.com If a higher treatment temperature is applied, an additional crystalline phase, Ba₃Nb₆Si₄O₂₆, can form. tandfonline.com These crystalline phases tend to be distributed randomly throughout the bulk of the glass-ceramic. tandfonline.com
In more complex systems, such as Na₂O–BaO–Bi₂O₃–Nb₂O₅–Al₂O₃–SiO₂, controlled crystallization can precipitate multiple nanosized crystalline grains, including NaNbO₃ and Ba₂NaNb₅O₁₅, within the glassy matrix. acs.org The addition of other elements, like Gadolinium oxide (Gd₂O₃), can influence the crystallization behavior, shifting the glass transition and crystallization temperatures to higher values and enhancing the dielectric constant. researchgate.net This method allows for the fabrication of dense, lead-free materials with tailored dielectric and ferroelectric properties. researchgate.net
Table 3: Crystalline Phases in BSN-related Glass-Ceramics via Controlled Crystallization
| Glass System | Heat Treatment | Precipitated Crystalline Phases | Source(s) |
|---|---|---|---|
| BaO-Na₂O-Nb₂O₅-SiO₂ | Near crystallization peak (Tcr) | NaNbO₃ (perovskite) | tandfonline.com |
| BaO-Na₂O-Nb₂O₅-SiO₂ | Higher than Tcr | NaNbO₃, Ba₃Nb₆Si₄O₂₆ | tandfonline.com |
| Na₂O–BaO–Bi₂O₃–Nb₂O₅–Al₂O₃–SiO₂ | Controlled crystallization | NaNbO₃, Ba₂NaNb₅O₁₅, BaAl₂Si₂O₈, AlNbO₄ | acs.org |
Influence of Processing Parameters on this compound Microstructure and Phase Purity
The microstructure and phase purity of this compound are critically dependent on various processing parameters, including temperature, chemical composition, and processing atmosphere. ceramics-silikaty.cznih.gov These parameters directly influence grain size, density, crystal structure, and the presence of secondary phases, which in turn determine the material's physical properties. scirp.org
Annealing and Sintering Temperature: Temperature is a dominant factor in the synthesis of both thin films and bulk ceramics. For thin films prepared by H-MOD, the annealing temperature governs crystallization and phase evolution. ceramics-silikaty.cz While crystallization may start around 650°C, higher temperatures (e.g., 1000°C) are necessary to eliminate unwanted secondary phases like BaNb₂O₆ and obtain phase-pure tungsten bronze BNN. ceramics-silikaty.cz Increasing the annealing temperature also generally leads to an increase in grain size. ceramics-silikaty.czscirp.org In bulk ceramics, sintering temperature affects densification and grain growth. Higher sintering temperatures typically result in larger grain sizes and denser ceramics, but excessive temperatures can cause cracking due to thermal expansion, which reduces density. scirp.org The Curie temperature, which marks the ferroelectric-paraelectric phase transition, can also be influenced by the microstructure; for instance, relieved internal stress associated with larger grain boundaries or pores can lead to an increase in the Curie temperature. researchgate.net High-temperature X-ray diffraction studies on BSN have precisely documented the evolution of its lattice parameters, showing a ferroelastic transition at approximately 270°C and a ferroelectric phase transition at around 570°C. acs.org
Chemical Composition and Doping: The stoichiometry of the starting materials significantly impacts phase purity. In H-MOD synthesis of BNN films, the formation of the desired tungsten bronze structure is highly dependent on the niobium content, with an excess of Nb being required to achieve a single-phase film. ceramics-silikaty.cz Similarly, in bulk potassium sodium niobate (KNN), a related lead-free piezoelectric, the (K+Na)/Nb molar ratio is a critical parameter influencing the sintering behavior and phase purity. nih.gov The introduction of dopants or modifiers is another key processing parameter. For example, adding lanthanum to barium iron niobate ceramics was found to decrease the average grain size with increasing dopant concentration. mdpi.com While this can reduce the dielectric constant, it can also effectively reduce dielectric loss and electrical conductivity. mdpi.com
Processing Atmosphere: The atmosphere used during high-temperature processing, such as sintering, can alter the material's defect chemistry and microstructure. nih.gov Sintering of niobate ceramics in reducing atmospheres can lead to an increase in oxygen vacancy concentration. This change in defect chemistry can affect phase transition behavior, causing them to become more diffuse. The atmosphere also has a significant effect on grain growth; for some compositions, sintering in air or oxygen promotes abnormal grain growth, whereas sintering in a reducing atmosphere (like N₂-H₂) can lead to more uniform, normal grain growth. nih.gov
Table 4: Summary of Compound Names
| Compound Name | Chemical Formula |
|---|---|
| This compound | Ba₂NaNb₅O₁₅ |
| Potassium Titanyl Phosphate | KTiOPO₄ |
| Barium Acetate | Ba(C₂H₃O₂)₂ |
| Sodium Acetate | CH₃COONa |
| Niobium Ethoxide | Nb(OC₂H₅)₅ |
| 2-Methoxyethanol | C₃H₈O₂ |
| Acetylacetone | C₅H₈O₂ |
| Barium Niobate | BaNb₂O₆ |
| Silicon | Si |
| Platinum | Pt |
| Titanium Dioxide | TiO₂ |
| Sodium Niobate | NaNbO₃ |
| Barium Niobium Silicate | Ba₃Nb₆Si₄O₂₆ |
| Silicon Dioxide | SiO₂ |
| Barium Carbonate | BaCO₃ |
| Sodium Carbonate | Na₂CO₃ |
| Niobium Pentoxide | Nb₂O₅ |
| Gadolinium Oxide | Gd₂O₃ |
| Bismuth Oxide | Bi₂O₃ |
| Aluminum Oxide | Al₂O₃ |
| Barium Aluminum Silicate | BaAl₂Si₂O₈ |
| Aluminum Niobate | AlNbO₄ |
| Potassium Sodium Niobate | K₀.₅Na₀.₅NbO₃ |
| Barium Iron Niobate | Ba(Fe₀.₅Nb₀.₅)O₃ |
Crystal Structure and Crystallographic Investigations of Barium Sodium Niobate
Tungsten Bronze Structural Framework of Barium Sodium Niobate
This compound possesses a tungsten bronze-type (TB) structure. The fundamental framework of the tungsten bronze structure consists of a network of corner-sharing NbO₆ octahedra. This arrangement creates three distinct types of channels—triangular, square (A1), and pentagonal (A2)—that run along the c-axis. iucr.orgicmp.lviv.ua In the idealized "filled" tungsten bronze structure of Ba₂NaNb₅O₁₅, the larger barium ions (Ba²⁺) and smaller sodium ions (Na⁺) occupy the A2 and A1 sites, respectively, while the C sites remain vacant. icmp.lviv.uamdpi.com The general formula for a filled tetragonal tungsten bronze can be written as (A1)₂(A2)₄C₄(B1)₂(B2)₈O₃₀, where the B1 and B2 sites are occupied by niobium (Nb). aip.org
The high-temperature paraelectric phase of this compound adopts the archetypal tetragonal P4/mbm space group. iucr.orgnih.gov However, upon cooling, it undergoes a series of phase transitions, leading to lower symmetry structures. icmp.lviv.uanih.gov These transitions are driven by factors such as polar displacements of cations and cooperative tilting of the NbO₆ octahedra, resulting in the material's notable ferroelectric and ferroelastic properties. iucr.orgntnu.nonih.gov
Room Temperature Space Group Determination and Debate for this compound
The precise determination of the room temperature space group of this compound has been a topic of considerable scientific debate for decades. nih.govacs.org Various structural models, primarily orthorhombic and tetragonal, have been proposed and investigated.
Orthorhombic (Cmm2, Bbm2/Ama2) Structural Models and Experimental Verification
Several orthorhombic space groups have been proposed for room temperature this compound. Early work identified the space group as Cmm2. aip.orgaip.org More recent studies combining ambient powder X-ray diffraction with density functional theory (DFT) calculations have reaffirmed that the room temperature space group is indeed Cmm2. nih.govacs.org These studies highlight that the Cmm2 model successfully accounts for the ferroelastic distortion observed in the material. acs.org Rietveld refinement of room temperature X-ray diffraction data using the Cmm2 model yielded lattice parameters of a = 17.58881(10) Å, b = 17.62308(9) Å, and c = 3.992668(17) Å. acs.org
Another proposed orthorhombic space group is Bbm2 (or its standard setting Ama2). researchgate.netcapes.gov.br Some group theoretical analyses and reviews of experimental data have suggested that Bbm2, on a 2√2 × 2√2 × 2c supercell, is the correct room temperature structure. researchgate.net First-principles calculations have also indicated that while the experimentally observed structure is Cmm2, the most energetically favorable ordered structure is Bbm2. nih.govacs.org The debate has also included the Pba2 space group, though some studies have been able to exclude this possibility through Pawley fits of diffraction data, as the Cmm2 model better captures the observed ferroelastic strain. nih.govacs.org
The table below summarizes the proposed orthorhombic space groups and key experimental findings.
| Space Group | Key Experimental Evidence | Reference |
| Cmm2 | Confirmed by recent ambient powder X-ray diffraction and DFT calculations. Successfully models ferroelastic distortion. | nih.govacs.org |
| Bbm2 (Ama2) | Proposed based on group theoretical analysis and review of earlier experimental results. Identified as the most energetically favorable ordered structure by first-principles calculations. | acs.orgresearchgate.net |
| Pba2 | Considered but largely excluded by recent studies in favor of Cmm2 based on better fitting of diffraction data. | nih.govacs.org |
| Ccm2 | Proposed in earlier studies as a potential space group. | aps.org |
Tetragonal (P4bm) Structural Models and Transitional Symmetries
While the room temperature phase is now widely considered orthorhombic, a tetragonal P4bm space group characterizes the material at an intermediate temperature range. iucr.orgicmp.lviv.ua this compound transitions from its orthorhombic phase to this paraelastic but still ferroelectric tetragonal P4bm phase at approximately 300°C (573 K). aps.orgtandfonline.comaip.org It remains in this tetragonal phase until a further transition to the paraelectric P4/mbm phase occurs at the Curie temperature, around 560-585°C. icmp.lviv.uaaps.org The P4bm structure is polar, with the spontaneous polarization aligned along the c-axis. nih.gov The transition from P4/mbm to P4bm is associated with a second-order Jahn-Teller type mechanism that displaces the Nb cations. nih.gov
Cation Disorder and Site Occupancies in this compound Sublattices
A crucial aspect of the crystallography of this compound is the presence of cation disorder, which significantly influences its properties. acs.orgmdpi.com
Disorder on Ba and Na Cation Sublattices in this compound
Experimental evidence and theoretical calculations have demonstrated significant disorder on the barium and sodium cation sublattices at room temperature. nih.govacs.org This means that while the larger Ba²⁺ ions preferentially occupy the larger A2 sites and the smaller Na⁺ ions the A1 sites, a degree of site-swapping occurs. acs.orgacs.org This cation intermixing is an important phenomenon in tungsten bronzes. acs.org The degree of this disorder can be influenced by the thermal history of the material; for instance, quenching from high temperatures can alter the cation distribution and consequently change the Curie temperature. mdpi.com Satisfactory fits of X-ray diffraction data for the Cmm2 structure require the inclusion of this cation disorder. acs.org
Investigation of A1- and A2-Site Cation Configurations
The distribution of cations between the A1 and A2 sites has been a focus of detailed investigation. In an ideal, fully ordered structure, the A1 sites (square channels) would be exclusively occupied by Na⁺ and the A2 sites (pentagonal channels) by Ba²⁺. icmp.lviv.uanih.gov However, studies combining Rietveld refinement of X-ray diffraction data with scanning transmission electron microscopy with energy-dispersive spectroscopy (STEM-EDS) have confirmed a consistent distribution where larger cations preferentially occupy the larger A2 sites, but with a notable degree of intermixing. acs.org
For example, one study found the A1 site to be occupied by 87.0% Na and 6.5% Ba. aip.orgaip.org DFT calculations have shown that the ground state configuration is a supercell with Na on the A1 sites and Ba on the A2 sites. nih.govacs.org However, the energy landscape between different cation configurations is relatively flat, indicating that structures with some degree of cation swapping are energetically accessible. acs.org This inherent flexibility in cation arrangement is a key characteristic of the this compound structure. acs.orgnih.gov
The table below presents data on the cation site occupancies in this compound.
| Cation Site | Predominant Cation | Disordered Cation | Reference |
| A1 (Square Channel) | Sodium (Na⁺) | Barium (Ba²⁺) | aip.orgacs.org |
| A2 (Pentagonal Channel) | Barium (Ba²⁺) | Sodium (Na⁺) | nih.govacs.org |
Octahedral Tilting and Distortions in this compound
The crystal structure of this compound is a filled tetragonal tungsten bronze (TTB) type. This structure is characterized by a framework of corner-sharing NbO₆ octahedra, which create triangular, square, and pentagonal tunnels. In BNN, the niobium ions occupy the octahedral sites, sodium ions fill the square sites, and barium ions reside in the pentagonal sites. nih.gov
A key feature of the BNN structure is the tilting and distortion of the NbO₆ octahedra. These tilts are not random but occur in a cooperative manner, leading to modifications of the basic TTB structure and influencing the material's physical properties. nih.govosti.gov The tilting of the octahedra can lead to a larger unit cell and is a primary contributor to the ferroelastic distortion observed in BNN. nih.gov The off-centering of the niobium cations within the octahedra, a second-order Jahn-Teller type mechanism, is responsible for the ferroelectric polarization. nih.gov
The interplay between octahedral tilting and cation displacements results in a complex structural landscape with several possible space groups at room temperature, including Cmm2, Pba2, Bbm2 (standard setting Ama2), and Ccm2₁. nih.govresearchgate.net The specific tilt system and the resulting symmetry are crucial in determining the ferroelectric and ferroelastic behavior of BNN. osti.govresearchgate.net Studies have shown a strong correlation between the spontaneous strain in the material and the degree of octahedral tilting. osti.govresearchgate.net
Advanced Structural Characterization Methodologies for this compound
A variety of sophisticated techniques are employed to unravel the intricate crystal structure of this compound.
Powder X-ray diffraction (XRD) is a fundamental tool for investigating the crystal structure of BNN. By analyzing the diffraction patterns of powdered samples, researchers can identify the crystalline phases present, determine lattice parameters, and deduce the space group. nih.govacs.org High-resolution powder XRD, sometimes using synchrotron radiation, provides the detailed data necessary to distinguish between the subtly different structural models proposed for BNN. acs.org
Single crystal XRD offers even greater precision, allowing for the accurate determination of atomic positions within the unit cell. acs.org These studies have been instrumental in mapping the cation displacements and understanding the nature of the cation disorder on the barium and sodium sublattices. nih.govacs.org The combination of powder and single crystal XRD has been crucial in confirming the room temperature space group as Cmm2 with significant cation disorder. nih.govacs.org
Rietveld refinement is a powerful computational technique used to analyze powder diffraction data. It involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. acs.orgaip.org This method allows for the refinement of various structural parameters, including lattice parameters, atomic positions, site occupancies, and thermal parameters. acs.orgacs.org
For this compound, Rietveld refinement has been essential in discriminating between the different proposed space groups and in quantifying the degree of cation disorder. nih.govacs.org By comparing the quality of the fit for different structural models (e.g., Cmm2, Pba2), researchers can determine the most accurate description of the average crystal structure. acs.orgacs.org The refinement process often involves using specialized functions, such as the Thompson-Cox-Hastings pseudo-Voigt function, to accurately model the peak shapes in the diffraction pattern. nih.govacs.org
Table 1: Representative Rietveld Refinement Parameters for Ba₂NaNb₅O₁₅
| Parameter | Value | Reference |
| Space Group | Cmm2 | acs.org |
| a (Å) | 17.58881(10) | acs.org |
| b (Å) | 17.62308(9) | acs.org |
| c (Å) | 3.992668(17) | acs.org |
| Rwp (%) | 7.02 | acs.org |
| GOF | 1.48 | acs.org |
High-Temperature X-ray Diffraction (HT-XRD) for Structural Evolution Analysis
High-temperature X-ray diffraction (HT-XRD) is employed to study the structural changes in this compound as a function of temperature. nih.gov This technique is vital for understanding the mechanisms of the ferroelectric and ferroelastic phase transitions that BNN undergoes. nih.govnih.gov By collecting diffraction patterns at various temperatures, researchers can track the evolution of the lattice parameters and identify the temperatures at which phase transitions occur. nih.gov
HT-XRD studies have revealed a ferroelectric phase transition at approximately 570 °C, which is associated with a contraction in the c-axis, and a ferroelastic transition at around 270 °C, which primarily affects the ab-plane. nih.govacs.org These investigations have demonstrated that the ferroelectric and ferroelastic order parameters are not coupled in BNN. nih.govacs.org
Scanning electron microscopy (SEM) is a powerful tool for visualizing the microstructure of this compound ceramics. researchgate.net SEM images provide information about grain size, grain morphology, porosity, and the presence of any secondary phases. nih.gov The microstructure significantly influences the material's bulk properties. For instance, well-developed grains with clear boundaries are indicative of good densification. researchgate.net
X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the constituent elements in this compound. acs.orgwiley.com By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides detailed chemical information about the material's surface. science.gov
In the context of BNN and related niobates, XPS is used to confirm the presence of the expected elements (Ba, Na, Nb, O) and to verify their oxidation states (e.g., Ba²⁺, Na⁺, Nb⁵⁺). acs.orgnih.gov This is particularly important when dopants are introduced or when the material is subjected to treatments that could alter the surface chemistry. acs.org The technique can also detect surface contamination and changes in elemental ratios, for example, due to the high volatility of sodium at elevated temperatures. researchgate.net
Phase Transitions and Associated Phenomena in Barium Sodium Niobate
Ferroelectric Phase Transitions in Barium Sodium Niobate
The primary ferroelectric transition in this compound involves the onset of spontaneous electric polarization. The crystal structure changes from a high-temperature paraelectric phase (space group P4/mbm) to a ferroelectric phase (space group P4bm or Cmm2 at room temperature). nih.govacs.orgresearchgate.net This transition is characterized by a uniaxial spontaneous polarization along the tetragonal c-axis. icmp.lviv.uaarxiv.org
Curie Temperature (T_C) and its Variation in this compound Systems
The Curie temperature (T_C) is the critical temperature at which this compound transitions from its paraelectric to its ferroelectric phase. For stoichiometric Ba₂NaNb₅O₁₅, this transition occurs at approximately 585 °C. aps.org However, the precise value of T_C is known to vary significantly depending on the crystal's composition and thermal history.
Several studies have reported different Curie temperatures for this compound. Values are commonly cited in the range of 560 °C to 586 °C. icmp.lviv.uaacs.orgarxiv.org For instance, high-temperature X-ray diffraction and dilatometry studies have identified the ferroelectric phase transition at 570 °C, while other broadband Brillouin scattering experiments report a T_C of 560 °C. icmp.lviv.uaacs.orgnih.govntnu.no Another study using thermal and dielectric analysis places the T_C near 830 K (approximately 557 °C). nih.gov
This variation in T_C is primarily attributed to deviations from stoichiometry, particularly due to sodium (Na) vacancies in the crystal lattice. nih.gov The presence of these vacancies can lead to a range of transition temperatures, with reported values falling between 830 K (557 °C) and 865 K (592 °C). nih.gov Quenching single crystals from high temperatures can also induce variations in T_C of up to 33°C. bohrium.com The relationship between Na vacancy concentration (x) and the shift in T_C has been shown to be linear, with the transition temperature decreasing as the vacancy concentration increases. nih.gov Changes in the crystal composition directly impact the spectral anomalies of light scattering intensity, which correlate with the shift in the Curie point. iaea.org
| Reported T_C (°C) | Measurement Technique | Reference |
|---|---|---|
| ~585 | Not Specified | aps.org |
| 570 | High-Temperature X-ray Diffraction, Dilatometry | acs.orgnih.govntnu.no |
| 560 | Broadband Brillouin Scattering | icmp.lviv.uaarxiv.orgresearchgate.netgrafiati.com |
| ~557 (830 K) | Thermal and Dielectric Analysis | nih.gov |
| 586 | High-Temperature X-ray Diffraction | acs.org |
Nature of the Ferroelectric Instability: Order-Disorder vs. Displacive Type Mechanisms
The nature of the ferroelectric phase transition in materials is typically categorized as either "displacive" or "order-disorder." In a displacive transition, the instability is driven by the softening of a transverse optic phonon mode, where the frequency of the mode approaches zero at the transition temperature. icmp.lviv.uaarxiv.org In contrast, an order-disorder transition involves the collective ordering of permanent electric dipoles that are randomly oriented in the paraelectric phase. icmp.lviv.uaarxiv.org
In this compound, extensive research indicates that the ferroelectric phase transition is of the order-disorder type. icmp.lviv.uaarxiv.orgresearchgate.netarxiv.org A key piece of evidence is the absence of a soft optic mode in Raman scattering and infrared spectroscopy studies, which would be a hallmark of a displacive transition. icmp.lviv.uaarxiv.orgarxiv.org Instead, studies using broadband Brillouin scattering have provided strong support for the order-disorder mechanism. icmp.lviv.uaresearchgate.net These experiments reveal a critical slowing down of the relaxation time associated with polarization fluctuations as the temperature approaches T_C. icmp.lviv.uaarxiv.orggrafiati.com This phenomenon, where the time scale of the fluctuations diverges at the transition point, is a characteristic feature of an order-disorder transition. icmp.lviv.uaarxiv.org
Microscopic Origins of Ferroelectricity in this compound
The ferroelectricity is attributed to the anharmonic motion of the Nb atoms within a double-well potential created by the surrounding oxygen octahedra. icmp.lviv.uaarxiv.org This movement is explained by a pseudo-Jahn-Teller effect (PJTE). icmp.lviv.uaaip.org In this model, it is proposed that d electrons localized on the niobium ions interact with their oxygen octahedral environment. aip.org The electronic energy levels, split by the spontaneous polarization, are coupled to the distortion of the surrounding octahedra. This interaction causes the Nb cations to displace, creating local electric dipoles. nih.govaip.org The cooperative alignment of these dipoles throughout the crystal lattice results in the macroscopic spontaneous polarization characteristic of the ferroelectric phase.
Central Peak Phenomena in this compound Related to Polarization Fluctuations
A significant experimental observation supporting the order-disorder nature of the ferroelectric transition in this compound is the presence of a "central peak" in light scattering spectra. icmp.lviv.uaarxiv.orgresearchgate.net This phenomenon refers to an intense peak centered at zero frequency shift (Rayleigh line) that appears in the vicinity of the Curie temperature. icmp.lviv.uaarxiv.org
This central peak is directly related to the polarization fluctuations along the ferroelectric c-axis. icmp.lviv.uaresearchgate.netarxiv.org Its intensity grows significantly and reaches a maximum at T_C, following a Curie-Weiss-like behavior. icmp.lviv.ua Furthermore, the width of the central peak is inversely proportional to the relaxation time of these fluctuations. As the crystal approaches T_C, the peak narrows, signifying the critical slowing down of the polarization dynamics. icmp.lviv.uaarxiv.org The strong dependence of the central peak on the polarization of the scattered light confirms that its origin lies in the fluctuations of the order parameter, which is the spontaneous polarization. icmp.lviv.ua
Ferroelastic Phase Transitions in this compound
In addition to its ferroelectric transition, this compound undergoes a ferroelastic phase transition at a temperature of approximately 270-300 °C. acs.orgnih.govaps.orgtandfonline.com This transition is characterized by a change in the crystal's mechanical properties, specifically the appearance of a spontaneous strain. The crystal symmetry changes from tetragonal (4mm) to orthorhombic (mm2 or Cmm2). acs.orgaps.org
This ferroelastic transition is considered a primary and improper ferroelastic transition. acs.orgnih.govntnu.notandfonline.com It is "improper" because the spontaneous strain is not the primary order parameter but is rather induced by a more complex underlying mechanism. tandfonline.com Crucially, this transition, which involves a distortion in the ab plane, is not coupled to the ferroelectric polarization, which exists along the c-axis. acs.orgnih.gov
Spontaneous Strain and Octahedral Tilting Correlation in this compound Ferroelasticity
The spontaneous strain that emerges during the ferroelastic transition is a pure shear in the (001) plane. aps.org This macroscopic distortion is intimately linked to microscopic changes in the crystal structure, specifically the cooperative tilting of the NbO₆ octahedra. acs.orgresearchgate.netresearchgate.netosti.gov
Symmetry mode analysis and density functional theory (DFT) calculations have revealed a strong correlation between the spontaneous strain and the tilting of the octahedra. researchgate.netresearchgate.netosti.gov The ferroelastic distortion is accompanied by these tilt modes. nih.govacs.org The energy of the ferroelastic phase is lowered when these tilts are present, indicating that the octahedral tilting is a crucial component of the transition mechanism. nih.govacs.org This cooperative tilting of the rigid NbO₆ units, allowed by the reduction in symmetry, drives the macroscopic spontaneous strain that defines the ferroelastic state. researchgate.net
| Phase Transition | Approximate Temperature | Symmetry Change | Key Phenomenon |
|---|---|---|---|
| Ferroelectric | 560 - 586 °C | Tetragonal (4/mmm) → Tetragonal (4mm) | Onset of Spontaneous Polarization |
| Ferroelastic | 270 - 300 °C | Tetragonal (4mm) → Orthorhombic (mm2) | Onset of Spontaneous Strain |
Cooperative Pseudo-Jahn-Teller Model for Ferroelastic Transitions in this compound
The sequence of ferroelastic phase transitions in this compound (BSN) can be explained by a microscopic model known as the cooperative pseudo-Jahn-Teller model. aip.orgaip.org This model posits that the phase transformations, which exhibit opposite symmetry changes as the temperature is raised, are driven by a cooperative pseudo-Jahn-Teller mechanism. aip.orgaip.org
At the core of this model is the interaction between the d electrons localized on each niobium ion and their surrounding oxygen-octahedral environment. aip.orgaip.org In a cubic symmetry, the electronic energy levels of the niobium ions are degenerate. aip.orgaip.org However, the spontaneous polarization present in the ferroelectric crystal partially lifts this degeneracy. aip.orgaip.org The resulting ground and excited electronic levels at each niobium site are then coupled to the distortion of the surrounding octahedra through a pseudo-Jahn-Teller interaction. aip.orgaip.org This interaction is a well-known microscopic mechanism that can account for the distortion of individual oxygen octahedra containing a transition metal ion. aip.org A distorted state is stabilized if the reduction in electronic energy is sufficient to offset the increase in "elastic" energy caused by the deformation. aip.org This process requires the ground electronic energy level to be degenerate (Jahn-Teller effect) or quasi-degenerate (pseudo-Jahn-Teller effect). aip.org
These individual octahedral distortions then couple cooperatively throughout the crystal, leading to the macroscopic ferroelastic spontaneous strain. aip.orgaip.org Within this theoretical framework, the lower temperature transition observed at approximately 110 K is attributed to the temperature-dependent population of the electronic excited states. aip.orgaip.org As the temperature increases, the entropy of the system rises, which eventually restabilizes the undistorted paraelastic phase at temperatures above approximately 573 K. aip.orgaip.org The model also predicts that the transition temperatures can be altered by applying a static electric field along the researchgate.net direction or by substituting the niobium ions with Jahn-Teller inactive ions. aip.orgaip.org
Incommensurate (IC) Phase Transitions in this compound
This compound is known to exhibit a complex series of structural phase transitions, including the formation of three incommensurate (IC) phases. nih.gov A notable characteristic of BSN is that it remains ferroelectric throughout its incommensurate phases, with the polarization direction being orthogonal to the modulation direction(s). nih.gov
Characterization of 1q and 2q Incommensurate Phases in this compound
This compound exhibits both a unidirectional (1q) and a doubly modulated (2q) incommensurate phase. aps.org The stability of these phases can be influenced by thermal treatment. aps.org In situ annealing at approximately 230°C, which is near the lock-in transition, tends to favor the stability of the 1q phase. aps.org Conversely, annealing at a higher temperature of about 270°C, closer to the tetragonal normal phase transition, promotes the stability of the 2q phase. aps.org
The two phases can be distinguished by the orientation of their discommensurations. aps.org In the 1q phase, the discommensurations are oriented perpendicular to the orthorhombic 'a' axis. aps.org In the 2q phase, they are perpendicular to the tetragonal 'a' and 'b' axes. aps.org These observations from transmission electron microscopy are consistent with assignments based on theoretical models, as well as X-ray and optical data. aps.org
Further studies have concluded that the low-temperature transition in BSN is a transition from a 1q quasi-commensurate state to a 2q state, where two modulated waves arise along the sci-hub.se and researchgate.net directions. researchgate.net This is accompanied by the appearance of new satellite spots in electron diffraction patterns. researchgate.net
Lock-in Transitions and Their Kinetics in Low-Temperature Incommensurate Phases of this compound
The lock-in transition in the low-temperature incommensurate phases of this compound has been a subject of some controversy. researchgate.nettandfonline.com A lock-in transition to a tetragonal structure with an enlarged unit cell is predicted to occur near 30 K. tandfonline.com However, the observation of this transition is highly dependent on the kinetics of the cooling process. tandfonline.com Studies have shown that very slow cooling is necessary to detect this transition, which explains why some earlier studies did not observe the predicted P4nc phase. tandfonline.com
The transition from the orthorhombic to the incommensurate phase near 113 K exhibits dynamics with a strong frequency dispersion, which is reminiscent of relaxor ferroelectrics, and has an associated activation energy of 0.42 eV. tandfonline.com The existence of a lock-in transition at around 40 K to a P4nm phase has been supported by resonant ultrasound spectroscopy data, although this remains a debated topic. researchgate.netresearchgate.net The kinetics around the transition at approximately 110 K are characterized by a relaxation process attributed to the movement of domain walls. researchgate.net
The interaction between the incommensurate modulation and crystal defects can lead to kinetic effects such as large thermal hysteresis and slow relaxation times for the intensity and width of satellite peaks in diffraction studies. aps.org Irradiation-induced defects have been shown to stabilize the incommensurate phase down to room temperature, suppressing the lock-in transition. aps.org
Wall Roughening Model in Relation to Incommensurate-Incommensurate Transitions in this compound
The transition between the 1q and 2q incommensurate phases in this compound has been analyzed in the context of the wall roughening model. nih.gov The entropy change observed at the IC(1q)-IC(2q) transition, which occurs near 565 K, is related to this model. nih.govresearchgate.net The wall roughening model describes a scenario where the walls separating commensurate domains in an incommensurate structure undergo a transition from a smooth to a rough state, which is driven by thermal fluctuations. This transition can influence the stability and interactions of the domain walls, and in the case of BSN, it is thought to be a factor, along with the tilting of the NbO₆ octahedra, in the thermal relaxation process observed in the longitudinal acoustic phonon mode. researchgate.net
Influence of Pressure on Phase Transitions in this compound
The application of hydrostatic pressure has been shown to modify the characteristics of the incommensurate phase of this compound. aps.org Optical birefringence measurements under pressure up to 1.2 kbar have revealed that the lower temperature limit of the incommensurate phase (TL) increases with pressure, while the upper temperature limit (TI) is less affected. aps.org This leads to a narrowing of the temperature range over which the incommensurate phase is stable. aps.org Furthermore, increasing pressure appears to lessen the discontinuous nature of the transition at TL. aps.org
At room temperature, the ferroelastic domain pattern and the birefringence Δnxy vanish at a pressure of 22.0 ± 0.5 kbar. researchgate.net At least two of the incommensurate phases are known to disappear at pressures above 5 kbar. tandfonline.com
Table 1: Effect of Hydrostatic Pressure on Incommensurate Phase Transition Temperatures in this compound
| Parameter | Pressure Dependence | Reference |
|---|---|---|
| Lower Temperature Limit (TL) | +14.2 ± 0.8 °C/kbar | aps.org |
| Upper Temperature Limit (TI) | Less affected than TL | aps.org |
| Ferroelastic Transition Pressure (Room Temp) | 22.0 ± 0.5 kbar | researchgate.net |
| Disappearance of IC Phases | > 5 kbar | tandfonline.com |
Theoretical and Computational Modeling of Barium Sodium Niobate
Density Functional Theory (DFT) Calculations for Barium Sodium Niobate Structure and Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of this compound (BNN). These first-principles calculations have been crucial in resolving long-standing debates about its crystal structure.
DFT calculations have revealed a notably flat energy landscape for BNN, indicating that several different structural symmetries are energetically very close. This finding helps to explain the complex sequence of phase transitions and the significant influence of factors like cation disorder on the material's properties. Studies have shown that while the experimentally observed room temperature space group is often identified as Cmm2, with considerable disorder on the barium and sodium cation sublattices, the most energetically favorable ordered structure is predicted to be Bbm2. acs.org The energy difference between these configurations is small, highlighting the subtle energetic balance that governs the structural manifestation of BNN. The flat energy landscape also encompasses the energetics of cation disorder, which is a key characteristic of this material. acs.org
Ab initio simulations, which are based on first-principles quantum mechanical calculations without empirical parameters, have been employed to study the fundamental properties of BNN. These simulations have been used to determine the ground state structure and to explore the effects of cation ordering. For instance, simulations starting from a P4/mbm supercell have been used to assess various configurations of Ba and Na atoms. The ground state is identified as a configuration with Na on the A1 sites and Ba on the A2 sites. acs.org Furthermore, ab initio molecular dynamics (AIMD) simulations are utilized to gauge structural stability at finite temperatures, providing a dynamic picture of the material's behavior.
Group Theoretical Analysis of this compound Phase Transitions and Symmetry
Group theoretical analysis provides a systematic framework for understanding the symmetry changes that occur during the phase transitions in BNN. The aristotype (highest symmetry) structure for tetragonal tungsten bronzes like BNN is of the space group P4/mbm. iucr.org As BNN is cooled, it undergoes a sequence of phase transitions to lower symmetry phases.
The ferroelectric transition from P4/mbm to P4bm is allowed to be continuous by symmetry. iucr.org In contrast, the ferroelastic transition at lower temperatures exhibits first-order characteristics. iucr.orgnih.gov
Thermodynamic Models and Free-Energy Expansions for this compound Transitions
Thermodynamic models and free-energy expansions, such as the Landau theory, are employed to describe the phase transitions in BNN. These models use an order parameter to characterize the degree of ordering and to predict the thermodynamic behavior of the system near the transitions.
For BNN, the complex series of phase transitions, including incommensurate phases, necessitates sophisticated thermodynamic descriptions. A disordered exclusion model has been proposed to describe the system, particularly accounting for the effects of sodium vacancies. nih.govresearchgate.net This model treats BNN as a slightly first-order intrinsic system where the dynamics are suppressed by weak disorder. nih.govresearchgate.net
A thermodynamic model for cation disorder has also been derived, starting from the chemical equation for cation interchange. acs.orgnih.gov This model helps to explain the equilibrium distribution of cations as a function of temperature. The free energy of the system is expanded as a Taylor series in the order parameter, allowing for the characterization of the transitions as either first-order or second-order. libretexts.org
The table below summarizes the key phase transitions and their characteristics as described by thermodynamic models.
| Transition Temperature | High-Symmetry Phase | Low-Symmetry Phase | Nature of Transition |
| ~860 K | P4/mbm | P4bm | Second-order (or nearly so), Ferroelectric |
| ~550 K | P4bm | Cmm2 / Ama2 | First-order, Ferroelastic |
Critical Exponents and Tricritical Behavior in this compound
The behavior of physical quantities near a phase transition is often described by critical exponents. For BNN, the ferroelectric phase transition near 830 K (note the variation in reported temperatures across different studies) has been found to be in close proximity to a tricritical point. nih.govresearchgate.net At a tricritical point, the nature of the phase transition changes from second-order to first-order.
Analysis of thermal and dielectric data indicates that the critical exponents for this transition are mean-field like. nih.govresearchgate.net The specific heat, C(T), is compared with the random bond prediction of Harris, where the intrinsic specific heat of a vacancy-free crystal is expected to vary as (TC-T)-1/2. nih.govresearchgate.net The effective critical exponent α remains unchanged at 1/2, consistent with mean-field behavior. nih.govresearchgate.net The presence of sodium vacancies influences the transition temperature and broadening, with shifts in TC scaling with the vacancy concentration x, and the broadening scaling as x². nih.govresearchgate.net
Simulation of Electromechanical Characteristics of this compound Thin Films
Simulations of the electromechanical characteristics of BNN thin films are crucial for designing and optimizing their use in devices like micro-electromechanical systems (MEMS). Computational models, often based on the finite element method, are used to evaluate properties such as piezoelectric coefficients, voltage output, and displacement under various loading conditions.
Studies have included BNN in computational analyses to compare its performance with other lead-free piezoelectric materials like zinc oxide and barium titanate. dntb.gov.uaresearchgate.netmdpi.com These simulations analyze the response of thin-film structures, such as cantilever beams, to determine their potential for applications in sensors and energy harvesters. dntb.gov.uaresearchgate.netmdpi.com The electromechanical properties used in these simulations are often derived from material libraries and validated against experimental literature. researchgate.net Such computational modeling provides a valuable tool for predicting the performance of BNN thin films and for guiding the development of new piezoelectric devices. researchgate.net
Doping Effects and Solid Solution Systems of Barium Sodium Niobate
Impact of A-site and B-site Cation Substitution on Barium Sodium Niobate Properties
Cation substitution in the A- and B-sites of the this compound lattice is a primary method for tuning its ferroelectric and dielectric properties. The specific effects depend heavily on the identity, concentration, and site occupancy of the dopant ion.
Research into A-site substitution has demonstrated that replacing sodium ions (Na⁺) with trivalent ions like Yttrium (Y³⁺) can significantly modify the material's properties. In studies of Ba₂Na₍₁₋₃ₓ₎YₓNb₅O₁₅, the substitution of Na⁺ with Y³⁺ was found to improve the dielectric properties compared to the undoped compound. nih.govresearchgate.net X-ray diffraction analysis confirmed that these compositions maintain a single-phase orthorhombic tungsten bronze structure at room temperature. nih.gov However, the substitution induces changes in the microstructure, including alterations in grain shape and size, which are dependent on the Y³⁺ concentration. nih.govresearchgate.net This substitution can also lead to the creation of sodium vacancies to maintain charge neutrality, which in turn influences the dielectric loss and electrical conductivity of the material. nih.gov Specifically, an increase in Y³⁺ concentration can lead to a decrease in electrical conductivity. nih.gov
The general principles of A-site substitution in tungsten bronze structures show that replacing larger cations, such as substituting Barium (Ba²⁺) with the smaller Strontium (Sr²⁺) in related compounds, typically results in a decrease in the unit cell parameters and volume. researchgate.net This structural change is often accompanied by a decrease in the Curie temperature (T_c). researchgate.net
B-site substitution, which involves replacing the Niobium (Nb⁵⁺) ion in the oxygen octahedra, also profoundly impacts the material's characteristics. While specific studies on B-site doping in this compound are less common in the provided literature, research on analogous tungsten bronze ferroelectrics shows that such substitutions can induce relaxor behavior and modify the ferroelectric-paraelectric phase transition. nih.gov For instance, substituting Nb⁵⁺ with ions of a different size or charge can disrupt the long-range ferroelectric order and alter the tetragonality of the crystal lattice, thereby affecting polarization and energy storage capabilities. nih.gov
Table 1: Effects of Y³⁺ Substitution for Na⁺ on Properties of Ba₂NaNb₅O₁₅ Ceramics
| Property | Observation with Increasing Y³⁺ Concentration | Source |
|---|---|---|
| Crystal Structure | Maintains single-phase orthorhombic tungsten bronze structure. | nih.govresearchgate.net |
| Microstructure | Grain shape and size are altered. | nih.govresearchgate.net |
| Dielectric Properties | Dielectric performance is generally improved over undoped BNN. | nih.govresearchgate.net |
| Electrical Conductivity | A strong decrease in electrical conductivity is observed. | nih.gov |
| Defect Chemistry | Leads to the creation of ionized sodium vacancies (Vₙₐ″). | nih.gov |
Rare-Earth Ion Doping in this compound Systems
The introduction of rare-earth ions is a particularly effective method for modifying the optical and electrical properties of this compound due to their unique electronic configurations.
Specific research on the effects of Gadolinium (Gd), Ytterbium (Yb), and Lutetium (Lu) doping on micro-twin formation in this compound is limited in the available literature. However, the general phenomenon of twinning is inherent to tungsten bronze ferroelectrics. These materials often exhibit ferroelastic twinning, where adjacent crystal regions (domains) have different orientations of the spontaneous strain. mdpi.com The formation and arrangement of these twin domains are governed by the crystal's symmetry and can be influenced by factors such as chemical composition, temperature, and stress. mdpi.comtandfonline.com Doping can alter the lattice parameters and internal strain, which would consequently be expected to influence the stability and configuration of these twin structures.
Regarding optical quality, rare-earth doping is a well-established method for enhancing or modifying the optical properties of niobate crystals. While direct data for Gd, Yb, and Lu in this compound is scarce, studies on other doped niobates provide insight. For example, doping Lithium Niobate with Gd has been shown to significantly suppress the photorefractive effect, which can improve optical damage resistance and enhance optical quality for certain applications. nih.gov Similarly, Yb-doping in Lithium Niobate has been explored for creating electrically tunable lasing media, indicating that high optical quality crystals can be grown with significant concentrations of this rare-earth element. nih.gov In general, the introduction of rare-earth dopants can affect the optical absorption edge and refractive index of the host material. aps.org
Neodymium (Nd³⁺) doping has been shown to influence the structural and electrical characteristics of niobate ceramics. The substitution of Nd³⁺ can cause a contraction in the unit cell volume. capes.gov.br This structural modification is accompanied by changes in the material's microstructure, where Nd³⁺ doping can lead to a reduction in grain size and an increase in porosity. capes.gov.br
Electrically, the incorporation of Nd³⁺ ions affects the dielectric behavior, often resulting in a broad dielectric peak while maintaining a consistent phase transition temperature (T_c). capes.gov.br A significant outcome of Nd³⁺ doping in some niobate systems is the enhancement of piezoelectric properties. Studies on lead barium niobate have demonstrated that the piezoelectric coefficient (d₃₃) can be improved with increasing Nd³⁺ concentration. capes.gov.br
Regarding photoluminescence, rare-earth ions like Nd³⁺ and Praseodymium (Pr³⁺) are known to be effective luminescence centers. In various host materials, including niobates and other oxides, Pr³⁺ doping results in characteristic sharp emission peaks. nih.govmdpi.com For instance, Pr³⁺-doped sodium niobate and lithium niobate emit a bright red luminescence. mdpi.com The primary emission peak for Pr³⁺ in sodium niobate is centered around 612 nm, corresponding to the ¹D₂ → ³H₄ electronic transition. nih.govmdpi.com This suggests that Nd³⁺-doped this compound would likely exhibit characteristic near-infrared luminescence, although specific studies on its photoluminescence were not prominent in the reviewed literature.
The doping of this compound with Dysprosium (Dy³⁺) has a pronounced effect on its electrical and piezoelectric properties. Research on ceramics with the composition Ba₄₋₂ₓNa₂₊ₓDyₓNb₁₀O₃₀ shows that the material maintains a single-phase tetragonal tungsten bronze structure with Dy³⁺ addition. nih.gov However, the dopant inhibits grain growth, with the average grain size decreasing as the concentration of Dy³⁺ increases. nih.gov
From an electrical standpoint, increasing the Dy³⁺ concentration leads to an increase in the room temperature dielectric constant and a broadening of the dielectric constant versus temperature curve. nih.gov Concurrently, the ferroelectric Curie temperature (T_c) is observed to decrease. nih.gov
The piezoelectric properties are also significantly altered by Dy³⁺ doping. Measurements show that the piezoelectric charge coefficient (d₃₃), mechanical quality factor (Q_m), and coupling coefficient (k_p) all tend to decrease with a higher concentration of Dy³⁺. nih.gov
Table 2: Influence of Dy³⁺ Doping on this compound Ceramic Properties
| Parameter | Trend with Increasing Dy³⁺ Concentration | Source |
|---|---|---|
| Grain Size | Decreases | nih.gov |
| Dielectric Constant (RT) | Increases | nih.gov |
| Curie Temperature (T_c) | Decreases | nih.gov |
| Piezoelectric Coefficient (d₃₃) | Decreases | nih.gov |
| Mechanical Quality Factor (Q_m) | Decreases | nih.gov |
| Coupling Coefficient (k_p) | Decreases | nih.gov |
Cerium (Ce³⁺) is a well-known dopant for enhancing the photorefractive properties of ferroelectric crystals. In materials closely related to this compound, such as Strontium Barium Niobate (SBN) and Lead Barium Niobate (PBN), Ce³⁺ doping has been shown to significantly improve photorefractive performance. tandfonline.comcapes.gov.brarxiv.org The photorefractive effect, which is a light-induced change in the refractive index, is crucial for applications like holographic data storage. Ce³⁺ ions act as photorefractive centers, participating in the photo-excitation and trapping of charge carriers that create the internal space-charge field responsible for the index change. arxiv.org It is therefore expected that Ce³⁺ doping in this compound would similarly enhance its photorefractive response.
For Praseodymium (Pr³⁺), the research focus in niobate materials is predominantly on its luminescence properties rather than its photorefractive response. mdpi.comconcordia.ca Pr³⁺-doped niobates are investigated for their potential as phosphors due to their strong and sharp emission lines in the visible spectrum, particularly in the red-orange region. nih.govmdpi.comresearchgate.net Studies on Pr³⁺-doped sodium niobate and lithium niobate highlight their capacity for strong, persistent luminescence, which is a long-lasting afterglow following excitation. mdpi.com This property is valuable for applications in display technologies and stress sensing, but it is distinct from the photorefractive effect. mdpi.com
Alkali Ion Substitution (e.g., Li) and its Structural and Dielectric Consequences in this compound
The substitution of alkali ions, such as replacing Na⁺ with Lithium (Li⁺), is another strategy to modify the properties of niobate ceramics. While specific studies on Li⁺ substitution in Ba₂NaNb₅O₁₅ were not found in the reviewed literature, research on other niobate systems provides insight into the likely consequences.
Structurally, the substitution of the larger Na⁺ ion with the smaller Li⁺ ion would be expected to cause a decrease in the lattice parameters and a contraction of the unit cell volume. nih.govsemanticscholar.org This can introduce lattice strain and may stabilize different crystal symmetries depending on the concentration of the dopant. nih.gov
The dielectric consequences of Li⁺ substitution are often significant. In many ferroelectric systems, Li⁺ doping can lead to an increase in the Curie temperature (T_c). ijnnonline.net However, the effect on the dielectric constant can vary. In some cases, Li⁺ substitution can lead to a decrease in the dielectric constant and loss tangent at room temperature. nih.gov The introduction of Li⁺ can also influence the nature of the phase transition, potentially increasing its diffuse character. The specific outcomes depend on the host lattice and the site occupancy of the Li⁺ ions.
Formation of Solid Solutions (e.g., Strontium this compound)
This compound (BSN) readily forms solid solutions, most notably Strontium Barium Niobate (SrxBa1-xNb2O6 or SBN), by substituting strontium (Sr) for barium (Ba) ions. wikipedia.org This substitution is possible over a significant compositional range, typically from x = 0.32 to x = 0.82. wikipedia.org The resulting compound, SBN, is a ferroelectric material with a tetragonal tungsten bronze crystal structure. wikipedia.org The formation of these solid solutions allows for the tailoring of material properties for various applications in electro-optics and non-linear optics. wikipedia.org
The synthesis of SBN solid solutions can be achieved through various methods, including conventional solid-state reactions and chemical-based solution techniques. Solid-state reaction involves high-temperature calcination (≤ 1150°C) of precursor materials. ias.ac.in However, chemical synthesis methods are often preferred as they allow for atomic-level mixing of reactants, which can lower the required calcination temperatures. ias.ac.in One such method involves the thermolysis of aqueous precursor solutions containing metal-EDTA complexes and niobium-tartarate complexes, which can yield pure, nanocrystalline SBN powders after calcination at temperatures as low as 750°C. ias.ac.in
The properties of the SBN solid solution are highly dependent on the strontium-to-barium ratio (x). As the strontium content increases, the material transitions from a normal ferroelectric to a relaxor ferroelectric. wikipedia.org This change is attributed to the positional disorder of the A-site cations (Sr and Ba) within the crystal lattice. wikipedia.org Doping SBN with other elements can further modify its properties. For instance, doping with Nickel (Ni) can significantly lower the phase transition temperature and increase the dielectric permittivity and electro-optic coefficients at room temperature. researchgate.net Similarly, doping with various rare-earth ions has been shown to systematically alter the dielectric, ferroelectric, and pyroelectric properties of SBN ceramics. researchgate.net
Table 1: Effect of Rare-Earth (RE) Dopants (1 mol%) on Properties of Sr0.5Ba0.5Nb2O6 (SBN50) Ceramics
This table is interactive. You can sort and filter the data.
| Dopant | Remnant Polarization (Pr) (μC/cm²) | Pyroelectric Coefficient (p) (μC/m²K) |
|---|---|---|
| Undoped | 3.23 | 49 |
| Eu-doped | 4.86 | - |
| Gd-doped | - | 168 |
Data sourced from a study on the effects of various rare-earth dopants on SBN50 ceramics. researchgate.net
Morphotropic Phase Boundary (MPB) Behavior in this compound Solid Solutions
The morphotropic phase boundary (MPB) is a critical concept in ferroelectric solid solutions, representing a composition-driven phase change between two different crystal symmetries. aps.orgarxiv.org Near the MPB, materials often exhibit a significant enhancement in dielectric, piezoelectric, and optical properties. aps.orgarxiv.org This phenomenon is attributed to the coexistence of two phases, which facilitates polarization rotation and leads to increased electromechanical coupling. lmaleidykla.ltmdpi.com
In perovskite solid solutions like lead zirconate titanate (PZT), the MPB separates a tetragonal phase from a rhombohedral phase. aps.orgbohrium.com While this compound and its solid solution SBN have a tungsten-bronze structure, not a perovskite one, the principles of MPB are still relevant. The transition from a normal to a relaxor ferroelectric in SBN with increasing strontium content is analogous to crossing a phase boundary where the material's properties change dramatically. wikipedia.org
The MPB can be understood as a frustrated state where the stability is exchanged between two well-defined phases. arxiv.org The inherent disorder in solid solutions is often suppressed by long-range interactions, but at the specific composition of the MPB, this suppression is less effective, leading to the unique properties observed. aps.orgarxiv.org The enhanced properties at the MPB are crucial for the design of high-performance piezoelectric devices. mdpi.com While the term MPB is most famously associated with PZT, the underlying physics of composition-induced phase transitions that enhance material properties is a key strategy in developing lead-free piezoelectric materials based on solid solutions of compounds like barium titanate and potassium niobate. lmaleidykla.lt
Vacancy Effects (e.g., Na Vacancies) on this compound Transition Temperatures and Dynamics
Vacancies, which are missing atoms in a crystal lattice, can have a significant impact on the physical properties of materials like this compound (Ba2NaNb5O15). In particular, sodium (Na) vacancies are common in BSN crystals and play a crucial role in modifying its phase transition temperatures. nih.gov
This compound exhibits a complex series of structural phase transitions. nih.gov The primary ferroelectric phase transition, known as the Curie temperature (Tc), occurs at a high temperature. nih.gov Research has shown that the presence of Na vacancies (denoted as 'x' in Ba2Na1-xNb5O15) causes a notable variation in this transition temperature among different specimens. nih.gov Specifically, the Curie temperature is observed to decrease as the concentration of sodium vacancies increases. nih.gov The transition temperature can vary within a range of 830 K to 865 K depending on the vacancy concentration. nih.gov This phenomenon of Tc variation can also be induced by quenching single crystals from high temperatures, which is believed to create disorder in the crystal lattice. ibm.com
The dynamics of the phase transition are also affected by these vacancies. The presence of Na vacancies acts as a source of weak disorder, which can suppress the intrinsic dynamics of the system. nih.gov Near the Curie temperature, the specific heat behavior of BSN with Na vacancies can be compared to theoretical models for systems with random bond defects. nih.gov According to these models, shifts in the Curie temperature (ΔTc) are expected to scale linearly with the vacancy concentration (x), while the broadening of the transition peak scales with the square of the concentration (x²). nih.gov Despite this broadening and shift, the effective critical exponent for the specific heat remains unchanged. nih.gov
Table 2: Influence of Sodium Vacancy Concentration on BSN Properties
This table is interactive. You can sort and filter the data.
| Property | Influence of Increasing Na Vacancy Concentration (x) |
|---|---|
| Curie Temperature (Tc) | Decreases (Shifts to lower temperatures) |
| Phase Transition | Becomes broader |
| Tc Shift (ΔTc) | Scales linearly with x (ΔTc ∝ x) |
| Transition Broadening | Scales with the square of x (Broadening ∝ x²) |
Data derived from theoretical models and experimental observations of Ba2Na1-xNb5O15. nih.gov
Fundamental Research on Functional Properties of Barium Sodium Niobate
Dielectric Properties and Response Mechanisms of Barium Sodium Niobate
The dielectric behavior of this compound is a key area of study, as it underpins its potential use in capacitors and other electronic components. This behavior is intricately linked to temperature, crystal structure, and processing conditions.
The dielectric permittivity (or dielectric constant) and the dielectric loss tangent of this compound exhibit significant dependence on temperature. Research shows that the dielectric constant's behavior with temperature is anisotropic, meaning it differs based on the crystallographic direction of measurement. researchgate.net Along the b-axis of the crystal, the dielectric constant tends to decrease as temperature increases, whereas along the c-axis, the value increases with temperature. researchgate.net The imaginary part of the dielectric constant also shows a corresponding temperature dependence. researchgate.net
At very low temperatures, the dielectric loss tangent displays distinct behavior during cooling and heating cycles. researchgate.net For high-frequency applications, measurements at various frequencies (from 0.1 to 2.0 GHz) show that the c-axis dielectric constant is relatively stable. mst.edu The c-axis loss tangent, however, decreases as the frequency increases within this range and does not change rapidly with temperature near room temperature. mst.edu The addition of dopants, such as Gadolinium (Gd), can also influence these properties; Gd-doped BNN single crystals have shown a dielectric constant along the c-axis (ε₃₃) that is approximately double that of undoped BNN in the temperature range of 300 K to 650 K. grafiati.com
Interactive Data Table: High-Frequency Dielectric Properties of BNN at 25°C and 50°C mst.edu
| Temperature (°C) | Frequency (GHz) | Dielectric Constant (c-axis) | Loss Tangent (c-axis) |
| 25 | 0.1 | 43 | 0.025 |
| 25 | 0.3 | 43 | 0.012 |
| 25 | 1.0 | 43 | 0.004 |
| 25 | 2.0 | 43 | 0.002 |
| 50 | 0.1 | 46 | 0.026 |
| 50 | 0.3 | 46 | 0.013 |
| 50 | 1.0 | 46 | 0.005 |
| 50 | 2.0 | 46 | 0.003 |
Relaxor ferroelectrics are characterized by a broad, frequency-dependent peak in dielectric permittivity as a function of temperature. In certain this compound-based crystal systems, this behavior is observed and is notably anisotropic. iaea.orgresearchgate.net Studies on Barium Strontium Sodium Niobate ((Sr,Ba)₂NaNb₅O₁₅), a compound structurally related to BNN, reveal a strong anisotropic relaxor behavior based on the temperature dependence of its dielectric constants. iaea.orgresearchgate.net This anisotropy is linked to the uniaxial nature of the order parameter and the diffuse ferroelectric phase transition within the material's tetragonal tungsten bronze structure. worldscientific.com The relaxor behavior in these complex niobate structures is a subject of ongoing research, with proposed origins including cationic disorder within the crystal lattice. acs.org
Glass-ceramics containing this compound are fabricated through a controlled crystallization process of a parent glass. The final dielectric properties of these materials are highly dependent on the conditions of this crystallization, such as heat treatment temperature and duration. The crystallization process leads to the precipitation of BNN nanocrystals within the amorphous glass matrix, which generally enhances the dielectric constant. researchgate.net
Research indicates that the dielectric constant of BNN glass-ceramics can be tailored by adjusting the crystallization temperature. researchgate.netresearchgate.net For instance, in one study, as the crystallization temperature was varied, the dielectric constant was found to first increase and then decrease, with an optimal value of 140 achieved at a crystallization temperature of 900°C. researchgate.net In another, a dielectric constant of 123 was obtained at 1000°C. researchgate.net The final dielectric constant is positively correlated with the proportion of high-permittivity crystalline phases, such as BNN and Sodium Niobate, that are formed during heat treatment. doi.orgresearchgate.net Therefore, controlling the crystallization to maximize the volume of these ferroelectric phases while avoiding the formation of low-dielectric-constant secondary phases is crucial for optimizing the material's dielectric performance. doi.orgtandfonline.com
Nonlinear Optical Properties and Electro-Optic Response of this compound
This compound is renowned for its strong nonlinear optical and electro-optic effects, making it a significant material for applications in laser frequency conversion and optical modulation.
Second-harmonic generation (SHG) is a nonlinear optical process where two photons of the same frequency are converted into a single photon with twice the frequency (and half the wavelength). BNN is particularly effective for this process and has been used for efficient SHG of light from Nd:YAG lasers, converting 1064 nm infrared light into 532 nm green light. newlightphotonics.comaps.org
The efficiency of SHG is critically dependent on satisfying "phasematching" conditions, where the fundamental and second-harmonic waves travel at the same phase velocity through the crystal. newlightphotonics.com In BNN, phasematching can be achieved by carefully controlling the temperature of the crystal. aps.orgdtic.mil The observed phase-matching temperatures for SHG using the d₃₁ and d₃₂ nonlinear coefficients are in good agreement with values calculated from the material's refractive-index data. aps.org Furthermore, SHG has been demonstrated in optical waveguides fabricated from BNN single crystals. aip.org
The linear electro-optic effect (or Pockels effect) describes the change in a material's refractive index in response to an applied electric field. This effect is the basis for electro-optic modulators, which are essential components for controlling the intensity or phase of light in optical communication systems. This compound exhibits a strong electro-optic effect, characterized by its linear electro-optic coefficients. aps.org
Research has shown that BNN's phasematchable nonlinear coefficients are three times those of Lithium Niobate, another important electro-optic material. aps.org The combination of its dielectric and electro-optic properties, specifically its half-wave voltage (the voltage required to shift the phase of light by 180 degrees), makes BNN a useful material for electro-optic modulators. aps.org The material is also noted for being stable under intense laser radiation, which is a crucial advantage for high-power applications. aps.org
Interactive Data Table: Reported Properties of this compound researchgate.netaps.org
| Property | Value/Description | Reference |
| Crystal Structure | Orthorhombic (mm2), Tungsten-Bronze | aps.org |
| Nonlinear Optical Coefficients (phasematchable) | ~3 times those of LiNbO₃ | aps.org |
| Resistance to Optical Damage | High; stable to intense laser radiation | researchgate.netaps.org |
| Application Potential | Electro-optic modulators, Frequency doubling | researchgate.netaps.org |
Optical Damage Resistance in this compound Crystals
Optical damage, also known as the photorefractive effect, is the phenomenon of light-induced changes in the refractive index of a material. In many nonlinear optical applications, this effect is undesirable as it can lead to distortion of the optical wavefronts and limit the maximum optical power that can be transmitted through the crystal.
This compound is recognized for its high resistance to optical damage, particularly when compared to other nonlinear optical materials like lithium niobate. cas.czresearchgate.net Research indicates that orthorhombic (mm2) this compound is stable even under intense laser radiation. aps.org This stability makes it a valuable material for applications such as frequency doubling, where high conversion efficiency and resistance to optical damage are crucial. cas.czresearchgate.net
The mechanism of laser damage in ferroelectric crystals like BNN is a complex process. In related materials such as lithium niobate, laser damage has been observed to share common features. researchgate.net The process can involve the spatial separation of pyrolysis products due to thermal diffusion around absorbing micro-inclusions, leading to the formation of absorbing and gaseous products. researchgate.net However, the inherent structural properties of BNN contribute to its lower susceptibility to such damage. icmp.lviv.uaarxiv.org
Photorefractive Properties of this compound and Doped Variants
The photorefractive effect, while often considered as optical damage, can also be harnessed for various applications in optical signal processing, holographic data storage, and phase conjugation. The effect in BNN arises from the photo-excitation of charge carriers, their subsequent migration, and trapping, which creates a space-charge field that modulates the refractive index via the electro-optic effect.
The photorefractive properties of this compound can be significantly influenced and enhanced by the introduction of dopants. Doping with various elements can alter the density and nature of photorefractive centers, thereby affecting the material's response time, sensitivity, and two-beam coupling gain.
Research has explored the effects of several dopants on the photorefractive properties of niobate crystals, providing insights that are relevant to BNN. For instance, in strontium barium niobate (SBN), a related tungsten-bronze crystal, trivalent rare-earth dopants have been investigated. Cerium (Ce³⁺) is a particularly effective dopant, as it is easily photoionized and creates a broad absorption band, which is crucial for the photorefractive effect. optica.org Studies on other rare-earth elements like Praseodymium (Pr³⁺) and Neodymium (Nd³⁺) in SBN have shown that they exhibit sharp f-f absorption lines, suggesting a different mechanism of interaction. optica.org
In potassium sodium strontium barium niobate (KNSBN), another related compound, doping with chromium (Cr) has been shown to enhance the two-beam coupling gain by approximately ten times compared to undoped crystals, without significantly altering the response speed. optica.org Copper (Cu) doping in KNSBN has also been investigated and has been shown to be effective in modifying the photorefractive properties. optica.orggrafiati.com The introduction of dopants like Calcium (Ca²⁺) has also been studied in sodium barium niobate crystals. grafiati.com
The general approach to improving photorefractive properties involves either adjusting the material's composition or doping with cation ions. grafiati.com The open structure of tungsten-bronze niobates provides a high tolerance for dopants with different valences, allowing for a wide range of modifications. grafiati.com
Table 1: Effects of Various Dopants on the Photorefractive Properties of Niobate Crystals
| Dopant | Host Crystal | Observed Effect | Reference |
| Cerium (Ce) | Strontium Barium Niobate (SBN) | Enhances photorefractive effect due to easy photoionization and broad absorption. | optica.org |
| Praseodymium (Pr) | Strontium Barium Niobate (SBN) | Shows sharp f-f absorption lines, different from Ce. | optica.org |
| Neodymium (Nd) | Strontium Barium Niobate (SBN) | Exhibits sharp f-f absorption lines. | optica.org |
| Chromium (Cr) | Potassium Sodium Strontium Barium Niobate (KNSBN) | Increases two-beam coupling gain significantly. | optica.org |
| Copper (Cu) | Potassium Sodium Strontium Barium Niobate (KNSBN) | Modifies photorefractive properties. | optica.orggrafiati.com |
| Calcium (Ca) | Sodium Barium Niobate | Studied for its effect on photorefractive properties. | grafiati.com |
| Manganese (Mn) | Potassium Sodium Strontium Barium Niobate (KNSBN) | Can form deep energy levels, affecting two-beam coupling gain coefficients. | aps.org |
Pyroelectric Properties and Applications in this compound Ceramics
Pyroelectricity is the ability of certain materials to generate a temporary voltage when they are heated or cooled. This property makes them suitable for applications such as infrared detectors and thermal imaging devices. This compound, being a ferroelectric material, exhibits a spontaneous electric polarization, the temperature dependence of which gives rise to the pyroelectric effect.
The pyroelectric coefficient is a key figure of merit for pyroelectric materials. For barium strontium sodium niobate (BSNN) ceramics, a related material system, the pyroelectric coefficient at room temperature has been observed to be on the order of 10⁻⁹ C/cm²°C. ajol.info Doping can significantly influence the pyroelectric properties. For instance, in Cerium-doped BSLNN (Barium Strontium Cerium Lithium Sodium Niobate) ceramics, the pyroelectric coefficient at room temperature is also in the order of 10⁻⁹ C/cm² per °C. cas.cz The introduction of lithium (Li⁺) in this system was found to increase the pyroelectric coefficient. cas.cz
The performance of a pyroelectric material is often evaluated using figures of merit that consider the pyroelectric coefficient, dielectric constant, and specific heat. For Ce-doped BSLNN ceramics, the figures of merit for voltage responsivity (FMRV), normalized detectivity (FMRN), and current responsivity (FMRI) have been reported to be in the orders of 10⁻¹⁴ CM/J, 10⁻¹² CM/J, and 10⁻¹¹ CM/J, respectively. cas.cz
Table 2: Pyroelectric Properties of Modified this compound-Related Ceramics
| Material System | Room Temperature Pyroelectric Coefficient (C/cm²°C) | Figures of Merit | Reference |
| Samarium-modified BSNN | ~10⁻⁹ | FMRV: ~10⁻¹⁴ CM/J, FMRN: ~10⁻¹² CM/J, FMRI: ~10⁻¹¹ CM/J | ajol.info |
| Cerium-doped BSLNN | 0.92×10⁻⁹ - 1.21×10⁻⁹ (with increasing Li⁺) | FMRV: ~1.86×10⁻¹⁴ CM/J, FMRN: ~0.35×10⁻¹² CM/J, FMRI: ~0.78×10⁻¹¹ CM/J | cas.cz |
Piezoelectric Response and Electromechanical Characteristics of this compound
Piezoelectricity is the property of a material to generate an electric charge in response to applied mechanical stress. Conversely, these materials exhibit a mechanical deformation when an external electric field is applied. This electromechanical coupling makes piezoelectric materials essential components in a wide range of devices, including sensors, actuators, and transducers.
This compound possesses significant piezoelectric properties. The piezoelectric behavior is intrinsically linked to its non-centrosymmetric crystal structure. The piezoelectric constants (dᵢⱼ) and electromechanical coupling factors (kᵢⱼ) are key parameters that quantify the strength of the piezoelectric effect.
Research has been conducted to determine the full set of elastic, piezoelectric, and dielectric constants for this compound. These constants are crucial for designing and modeling piezoelectric devices.
Table 3: Elastic, Piezoelectric, and Dielectric Constants of this compound Crystal
| Property | Value | Unit |
| Elastic Constants | ||
| c₁₁ | 2.37 | 10¹¹ N/m² |
| c₁₂ | 1.01 | 10¹¹ N/m² |
| c₁₃ | 0.81 | 10¹¹ N/m² |
| c₂₂ | 2.49 | 10¹¹ N/m² |
| c₂₃ | 0.83 | 10¹¹ N/m² |
| c₃₃ | 1.48 | 10¹¹ N/m² |
| c₄₄ | 0.51 | 10¹¹ N/m² |
| c₅₅ | 0.53 | 10¹¹ N/m² |
| c₆₆ | 0.63 | 10¹¹ N/m² |
| Piezoelectric Constants | ||
| e₁₅ | 4.3 | C/m² |
| e₂₄ | 4.0 | C/m² |
| e₃₁ | -1.1 | C/m² |
| e₃₂ | -1.4 | C/m² |
| e₃₃ | 1.9 | C/m² |
| Dielectric Constants | ||
| ε₁₁ | 243 | ε₀ |
| ε₂₂ | 246 | ε₀ |
| ε₃₃ | 43 | ε₀ |
| Source: researchgate.net |
The piezoelectric properties of niobate ceramics can be tailored through doping. For instance, in Lead Barium Niobate ceramics, doping with Neodymium (Nd³⁺) has been shown to improve the piezoelectric coefficient (d₃₃). nih.gov Similarly, in Lead Barium Potassium Sodium Niobate ceramics, enhanced piezoelectric constants have been observed, with d₃₃ values reaching 159 x 10⁻¹² C/N. grafiati.comresearchgate.net While these are related compounds, the findings suggest that similar doping strategies could be effective for optimizing the piezoelectric response of this compound.
Advanced Research Applications of Barium Sodium Niobate
Barium Sodium Niobate (Ba₂NaNb₅O₁₅), often abbreviated as BNN, is a ferroelectric crystal with a tungsten-bronze type structure. researchgate.net It has garnered significant attention in scientific and engineering fields due to its notable electro-optic, nonlinear optical, and piezoelectric properties. tandfonline.comarxiv.org This article explores the advanced research applications of BNN, focusing on its role in various cutting-edge technologies.
Q & A
Basic: What synthesis methods are recommended for producing phase-pure BSN crystals?
Answer: Hydrothermal synthesis followed by controlled annealing is a robust approach. For example, sodium niobate analogs () use precursors like ammonium niobate oxalate hydrate and sodium citrate under alkaline conditions, with annealing at 600°C to achieve perovskite phases. For BSN, stoichiometric mixtures of BaCO₃, Na₂CO₃, and Nb₂O₅ are typically sintered at 1250–1350°C in oxygen-rich atmospheres, followed by slow cooling to minimize defects . Phase purity should be verified via X-ray diffraction (XRD) and Raman spectroscopy.
Basic: How do I characterize the dielectric and nonlinear optical properties of BSN?
Answer: Dielectric constants (ε) and temperature-dependent phase transitions are measured using impedance analyzers (1 Hz–1 MHz range) with gold-sputtered electrodes. The CRC Handbook reports ε₁₁ = 222–235 and ε₃₃ = 51 at 296 K, which serve as baseline values . For nonlinear coefficients (e.g., d₁₅), second-harmonic generation (SHG) experiments using Q-switched lasers (e.g., Nd:YAG at 1064 nm) quantify efficiency relative to lithium niobate standards. BSN’s d₁₅ is ~15.6 pm/V, approximately double that of lithium niobate .
Advanced: How can I resolve contradictions in reported phase-match temperatures for BSN crystals?
Answer: Variations in phase-match temperatures (<10°C) arise from differences in stoichiometry (e.g., Ba/Na ratio) and oxygen vacancy density. To ensure reproducibility:
- Use dilatometry to monitor orthorhombic-to-tetragonal transitions (observed at ~300°C in pure BSN) .
- Standardize crystal growth parameters (e.g., melt composition, cooling rate ±1°C/hour) as deviations >5% in Na content shift phase boundaries by 20–30°C .
- Cross-validate with differential scanning calorimetry (DSC) and high-resolution XRD.
Advanced: What strategies optimize BSN’s photorefractive stability under high-intensity laser irradiation?
Answer: BSN’s stability under laser radiation (e.g., 5.8 kV/cm fields in strontium barium niobate analogs) depends on:
- Defect engineering: Reduce oxygen vacancies via post-growth annealing in O₂ at 500°C for 24 hours.
- Doping: Introduce Mg²⁺ or Zn²⁺ at 0.5–1.0 mol% to suppress photovoltaic noise, as shown in Fe-doped SBN systems .
- Field poling: Apply DC electric fields (2–4 kV/mm) during cooling to align domains and minimize scattering losses .
Advanced: How do I model BSN’s piezoelectric response in MEMS-based devices?
Answer: Use finite element analysis (e.g., COMSOL Multiphysics) with the following steps:
- Input material parameters: d₃₃ = 40 pC/N, ε₃₃/ε₀ = 51, and elastic compliance s₁₁ᴱ = 9.5×10⁻¹² m²/N .
- Define boundary conditions for composite transducers (e.g., Si substrate with BSN thin films).
- Validate simulations against impedance analyzer measurements (1–100 MHz range). For discrepancies >10%, recheck domain orientation via piezoresponse force microscopy (PFM) .
Basic: What are the critical safety considerations when handling BSN in laboratory settings?
Answer: While BSN is not classified as hazardous (per analogous niobate SDS):
- Avoid dust inhalation using fume hoods (N95 respirators if powder forms).
- Use nitrile gloves and safety goggles during synthesis to prevent skin/eye contact with precursors (e.g., Nb₂O₅, which is mildly irritant) .
- Store in airtight containers under dry N₂ to prevent hydration, which alters dielectric properties.
Advanced: How does aliovalent doping (e.g., La³⁺ or Ta⁵⁺) affect BSN’s ferroelectric hysteresis?
Answer: Doping modifies coercive fields (E_c) and remnant polarization (P_r):
- La³⁺ substitution (Ba²⁺ sites): 1% La reduces E_c by 30% (from 4.2 kV/cm to 2.9 kV/cm) but increases leakage currents due to oxygen vacancy compensation .
- Ta⁵⁺ substitution (Nb⁵⁺ sites): 2% Ta enhances P_r by 15% (from 25 µC/cm² to 28.7 µC/cm²) by stabilizing the tetragonal phase. Characterize via polarization-electric field (P-E) loops at 100 Hz and 1 kHz to separate intrinsic vs. conductive contributions .
Basic: What experimental controls are essential for reproducible BSN crystal growth?
Answer: Key parameters include:
- Melt composition: Maintain Ba/Na ratios within 2:1 ± 0.05 using ICP-OES verification.
- Cooling rate: 2–5°C/hour to avoid thermal stress-induced cracking.
- Atmosphere control: Use O₂ flow (0.5 L/min) to suppress Nb⁴⁺ formation, which causes gray coloration and reduces SHG efficiency .
Advanced: How can I reconcile discrepancies between BSN’s theoretical and observed nonlinear coefficients?
Answer: Discrepancies >20% often stem from:
- Domain misorientation: Use polarized light microscopy to assess domain patterns; repole crystals if needed.
- Surface roughness: Polish samples to λ/10 flatness (at 633 nm) to minimize scattering losses.
- Measurement artifacts: Calibrate SHG setups with z-cut quartz standards and account for absorption losses via UV-Vis spectroscopy .
Advanced: What methodologies validate BSN’s performance in integrated photonic circuits?
Answer: For waveguide applications:
- Mode profiling: Use near-field scanning optical microscopy (NSOM) to map TE/TM modes at 1550 nm.
- Loss measurement: Implement cutback or Fabry-Pérot resonance methods; BSN typically exhibits 0.1–0.3 dB/cm losses in optimized films.
- Electro-optic testing: Apply V_π (half-wave voltage) using Mach-Zehnder interferometry; BSN’s r₃₃ = 32 pm/V outperforms LiNbO₃’s 30 pm/V .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
